Cas no 102965-05-9 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI))
![6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI) structure](https://de.kuujia.com/scimg/cas/102965-05-9x500.png)
102965-05-9 structure
Produktname:6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI)
CAS-Nr.:102965-05-9
MF:C40H46N4O2
MW:614.818850040436
CID:192446
6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI)
- 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnameni
- 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9C
- Aspidofractinine-3-carboxylicacid, 15-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-,methyl ester, (2a,3b,5a)-
- Insulopinine
- 2,21-Cycloaspidospermidine-3-carboxylic acid, 15-[(3α,14α,16α)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-, methyl ester, (3β,5α,12R,19α)-
-
- Inchi: 1S/C40H46N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-6,8-11,13,22,29,32,34,36,41H,3,7,12,14-21,23-24H2,1-2H3
- InChI-Schlüssel: AWTAKEPXLUPLBV-UHFFFAOYSA-N
- Lächelt: C(C1CC23CCCN4CCC5(C6=CC(C7CC8(C=CCN9CCC%10C%11=CC=CC=C%11N7C=%10C89)CC)=CC=C6NC51CC2)C34)(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 614.362
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.303
- Topologische Polaroberfläche: 49.7A^2
Experimentelle Eigenschaften
- Dichte: 1.45±0.1 g/cm3(Predicted)
- PSA: 52.54
- pka: 9.47±0.40(Predicted)
6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI) Verwandte Literatur
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
4. Book reviews
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
102965-05-9 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(3a,14a,16a)-17,18-didehydro-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5R,5aR,10bR,13aS)- (9CI)) Verwandte Produkte
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
